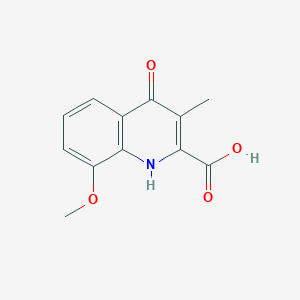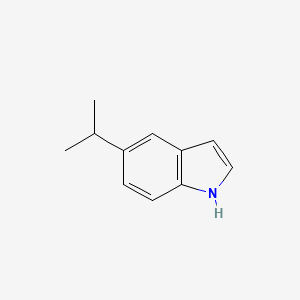
5-(1-Methylethyl)-1H-indole
概述
描述
5-(1-Methylethyl)-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The specific structure of this compound includes an isopropyl group attached to the fifth position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylethyl)-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a suitable ketone, such as isobutyl methyl ketone. The reaction typically proceeds under reflux with an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can improve the scalability of the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product with high purity.
化学反应分析
Types of Reactions: 5-(1-Methylethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of indoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the C-3 position. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Chemistry: 5-(1-Methylethyl)-1H-indole is used as a building block in organic synthesis
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. This compound may serve as a lead compound for developing new drugs targeting specific biological pathways.
Medicine: Indole compounds, including this compound, are investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in various chemical manufacturing processes.
作用机制
The mechanism of action of 5-(1-Methylethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to and modulating the activity of specific enzymes or receptors. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and neurological function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the indole structure.
相似化合物的比较
Indole: The parent compound of the indole family, lacking the isopropyl group.
2-Methylindole: An indole derivative with a methyl group at the second position.
3-Methylindole: An indole derivative with a methyl group at the third position.
5-Methylindole: An indole derivative with a methyl group at the fifth position.
Uniqueness: 5-(1-Methylethyl)-1H-indole is unique due to the presence of the isopropyl group at the fifth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain biological targets or alter its physicochemical properties, making it distinct from other indole derivatives.
属性
IUPAC Name |
5-propan-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLQBYXKBTHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441661 | |
| Record name | 5-(1-Methylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97820-51-4 | |
| Record name | 5-(1-Methylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Propan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the PPARα antagonist, MK886, help elucidate the role of the PPARα pathway in the antidepressant-like effects of PEA?
A1: The study demonstrated that PEA administration in rats subjected to chronic unpredictable mild stress (CUMS) resulted in several beneficial effects, including normalized behavioral parameters, reduced stress hormone levels, and improved hippocampal health. These effects were associated with increased PPARα mRNA and protein levels in the hippocampus. Importantly, co-administration of MK886, a selective PPARα antagonist, completely or partially abolished the positive effects of PEA []. This key finding strongly suggests that the PPARα pathway in the hippocampus is directly involved in mediating the antidepressant-like effects of PEA. By blocking PPARα activity with MK886, the researchers were able to establish a causal link between PPARα activation and the observed therapeutic benefits of PEA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
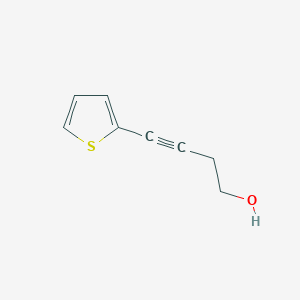
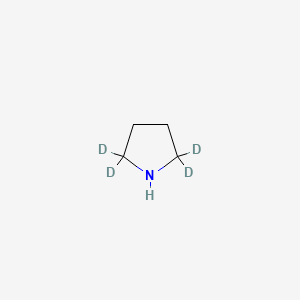
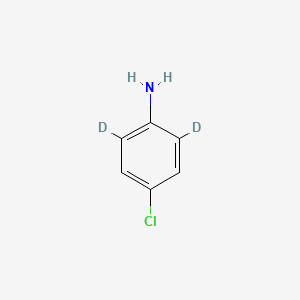


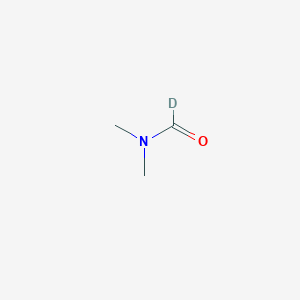
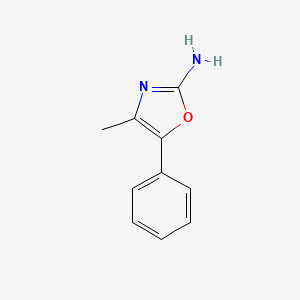
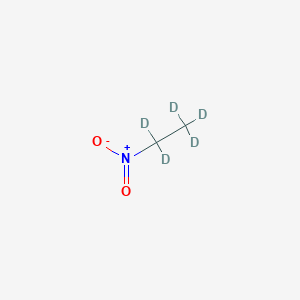
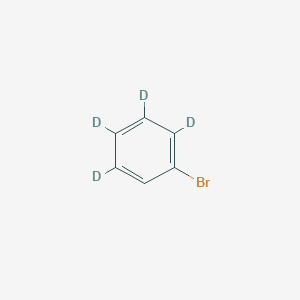
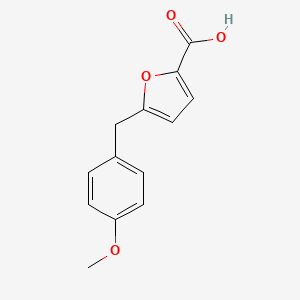
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)
![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)
